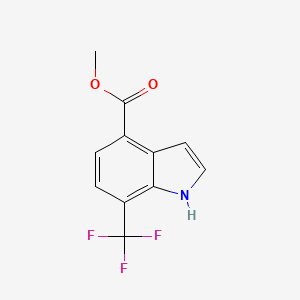

Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate

Description

BenchChem offers high-quality Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-10(16)7-2-3-8(11(12,13)14)9-6(7)4-5-15-9/h2-5,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPMXPHJBULNNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate: A Strategic Building Block for Advanced Chemical Synthesis

Abstract

Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a strategic building block in medicinal chemistry and materials science. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, reactivity, and applications. The presence of a trifluoromethyl group at the 7-position significantly influences the electronic properties of the indole core, enhancing metabolic stability and lipophilicity, which are critical parameters in drug design.[1][2] The methyl ester at the 4-position provides a versatile handle for a wide range of chemical transformations, including hydrolysis, amidation, and reduction. We will explore plausible synthetic routes, detail key reaction protocols, and illustrate its potential in the rational design of complex molecular architectures, particularly for drug discovery programs targeting kinases and other enzyme classes.

Introduction: The Strategic Importance of Fluorinated Indoles

The Indole Scaffold in Medicinal Chemistry

The indole ring system is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and functional materials.[3] Its unique electronic structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold in drug discovery. The indole core can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in modern medicinal chemistry to enhance the drug-like properties of lead compounds.[1] The CF₃ group is highly electronegative and lipophilic, which can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often increasing the half-life of a drug.

-

Enhanced Lipophilicity: This can improve a compound's ability to cross cellular membranes and penetrate into hydrophobic protein pockets.[2]

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic centers, affecting ionization state and solubility.

-

Improved Binding Affinity: The CF₃ group can engage in unique non-covalent interactions with protein targets, such as orthogonal multipolar interactions, which can significantly enhance binding potency.

Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate: An Overview

This building block strategically combines the indole scaffold with a C-7 trifluoromethyl group and a C-4 methyl carboxylate. This specific arrangement offers several advantages:

-

The C-7 CF₃ group exerts a strong electron-withdrawing effect on the benzene portion of the indole, influencing the reactivity of the entire ring system.

-

The C-4 ester is sterically accessible and serves as a primary point for derivatization, allowing for the introduction of diverse functional groups through amide bond formation or other transformations.

-

The N-H at the 1-position and the C-2/C-3 positions of the pyrrole ring remain available for further functionalization, providing multiple vectors for library synthesis and structure-activity relationship (SAR) studies.

Physicochemical Properties and Characterization

While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on closely related analogs.[4][5]

| Property | Value | Source/Basis |

| CAS Number | 100846-99-9 | Vendor Data |

| Molecular Formula | C₁₁H₈F₃NO₂ | Calculated |

| Molecular Weight | 243.18 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analog Comparison |

| Solubility | Soluble in DCM, EtOAc, DMF, DMSO | General Knowledge |

| Storage | Store at 2-8°C under an inert atmosphere | [6] |

Spectroscopic Characterization (Expected):

-

¹H NMR: Protons on the indole ring will show characteristic shifts, with the N-H proton appearing as a broad singlet downfield (>10 ppm). Aromatic protons will be influenced by the anisotropic effects of the CF₃ and CO₂Me groups. The methyl ester will present as a singlet around 3.9 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the indole carbons, the methyl ester carbon, and the CF₃ carbon (a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet is expected around -60 to -65 ppm (relative to CFCl₃), characteristic of an aromatic CF₃ group.

-

Mass Spectrometry: ESI-MS would show a clear [M+H]⁺ peak at m/z 244.06 and/or an [M-H]⁻ peak at m/z 242.05.

Synthesis Strategies

A robust and scalable synthesis is crucial for the utility of any building block. While multiple routes are conceivable, a practical approach would involve the construction of the indole ring from a pre-functionalized aniline precursor. The following proposed synthesis is based on established methodologies for preparing substituted indoles, such as those used for analogous chloro-indoles.[7]

Detailed Experimental Protocol: A Proposed Synthesis

This protocol describes a three-step synthesis starting from 2-bromo-3-nitro-trifluoromethylbenzene.

Step 1: Palladium-Catalyzed Sonogashira Coupling

-

To a solution of 2-bromo-3-nitro-trifluoromethylbenzene (1.0 eq) in a 2:1 mixture of THF and water, add trimethylsilylacetylene (1.5 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Add diisopropylethylamine (DIPEA) (3.0 eq) and stir the mixture at 60°C for 12 hours under an argon atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the TMS-protected alkyne.

-

Dissolve the purified product in methanol and add K₂CO₃ (2.0 eq). Stir at room temperature for 2 hours.

-

Remove the solvent in vacuo, and partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the terminal alkyne intermediate.

Step 2: Reductive Cyclization (Bartoli Indole Synthesis)

-

Dissolve the terminal alkyne from the previous step (1.0 eq) in ethanol under an argon atmosphere.

-

Add 10% Palladium on carbon (0.1 w/w) to the solution.

-

Fit the flask with a hydrogen balloon and stir vigorously at room temperature for 16 hours.

-

The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material and the appearance of the indole product.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7-(trifluoromethyl)-1H-indole.

Step 3: Carboxylation and Esterification

-

Cool a solution of the 7-(trifluoromethyl)-1H-indole (1.0 eq) in anhydrous THF to -78°C under an argon atmosphere.

-

Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) and stir for 1 hour at -78°C.

-

Bubble dry CO₂ gas through the solution for 2 hours, maintaining the temperature at -78°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Acidify the mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 7-(trifluoromethyl)-1H-indole-4-carboxylic acid.

-

Dissolve the crude acid in methanol. Add concentrated H₂SO₄ (0.1 eq) catalytically.

-

Heat the mixture to reflux for 20 hours.[4]

-

Cool to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography (Hexane/Ethyl Acetate) to afford Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate.

Diagram of Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the title compound.

Reactivity and Synthetic Elaboration

The true value of this building block lies in its capacity for controlled, regioselective functionalization at multiple sites.

N-H Functionalization

The indole nitrogen can be readily deprotonated with a mild base (e.g., NaH, K₂CO₃) and subsequently reacted with various electrophiles:

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in DMF or ACN.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides or boronic acids.

-

N-Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine or triethylamine.

C-H Functionalization

While the C-4 and C-7 positions are blocked, the pyrrole ring remains reactive:

-

Electrophilic Substitution (C-3): The C-3 position is the most nucleophilic and is susceptible to electrophilic attack (e.g., Vilsmeier-Haack formylation, Mannich reaction).

-

Directed Lithiation (C-2): After N-protection (e.g., with a Boc or SEM group), the C-2 position can be selectively deprotonated with a strong base (e.g., t-BuLi) and quenched with an electrophile.

Modification of the Carboxylate Ester

The C-4 ester is a key handle for diversification:

-

Hydrolysis: Saponification with LiOH or NaOH in a THF/water mixture yields the corresponding carboxylic acid, which can then be used in further reactions.

-

Amidation: The ester can be directly converted to an amide via aminolysis at elevated temperatures, or more commonly, the carboxylic acid is coupled with a primary or secondary amine using standard coupling reagents (e.g., HATU, HOBt/EDC).

-

Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Diagram of Key Reaction Sites

Caption: A typical drug discovery workflow using the title building block.

Conclusion and Future Outlook

Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate is more than just a chemical intermediate; it is a sophisticated design element for creating novel molecular entities. Its strategic placement of a bioisosteric CF₃ group and a versatile ester handle on a privileged indole scaffold provides chemists with a powerful tool for overcoming common challenges in drug discovery, such as metabolic instability and poor target engagement. Future work will likely focus on developing enantioselective functionalizations of this core and expanding its application into the realm of functional organic materials, where its unique electronic properties can be harnessed for applications in electronics and photonics. [8]

References

-

PubMed. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. [Online] Available at: [Link]

-

Journal of Fluorine Chemistry. 1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications. [Online] Available at: [Link]

-

ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives | Organic Letters. [Online] Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online] Available at: [Link]

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Online] Available at: [Link]

-

PubMed. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. [Online] Available at: [Link]

-

Chem-Space. Indole Building Blocks. [Online] Available at: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. indole-building-block.com [indole-building-block.com]

- 4. Methyl 1H-indole-7-carboxylate | 93247-78-0 [chemicalbook.com]

- 5. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 3-formyl-1H-indole-4-carboxylate | 53462-88-7 [sigmaaldrich.com]

- 7. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

Technical Guide: Commercial Availability & Application of Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate

[1]

Executive Summary

Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate (CAS: 1416438-70-4) is a specialized heterocyclic building block used primarily in the discovery of small-molecule therapeutics.[1] It serves as a critical scaffold for medicinal chemists aiming to modulate the physicochemical properties of indole-based drugs—specifically, optimizing metabolic stability and lipophilicity via the trifluoromethyl (

Commercially, this compound is classified as a High-Value/Low-Volume intermediate.[1] While listed by several catalog suppliers, "off-the-shelf" availability is often limited to milligram quantities (100 mg – 1 g).[1] Kilogram-scale requirements typically necessitate make-to-order (MTO) custom synthesis campaigns with lead times of 4–8 weeks.[1]

Chemical Profile & Structural Significance[1][2][3][4][5]

Physicochemical Properties

The unique substitution pattern of this indole derivative imparts specific electronic and steric properties essential for Structure-Activity Relationship (SAR) studies.[1][2]

| Property | Value / Description | Significance in Drug Design |

| CAS Number | 1416438-70-4 | Unique identifier for procurement.[1] |

| Formula | -- | |

| Molecular Weight | 243.18 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |

| ClogP | ~2.8 - 3.2 | |

| H-Bond Donors | 1 (Indole NH) | Critical for binding site interactions (e.g., hinge region of kinases).[1] |

| Metabolic Stability | High | The C7- |

Structural Logic

-

7-Trifluoromethyl Group: Acts as a bioisostere for a methyl or chloro group but with high electronegativity.[1] It prevents metabolic "hotspot" oxidation at the 7-position and alters the pKa of the indole NH, potentially strengthening hydrogen bonds with target proteins .[1]

-

4-Carboxylate Handle: The methyl ester at C4 is a "masked" carboxylic acid.[1] It allows for orthogonal functionalization—hydrolysis to the acid followed by amide coupling is a standard workflow to attach pharmacophores.[1]

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for assessing supply chain risks.[1] The commercial scarcity of this specific isomer stems from the difficulty of introducing the

Primary Industrial Route: Modified Batcho-Leimgruber

The most scalable route involves the Batcho-Leimgruber indole synthesis , starting from a highly substituted nitrobenzene precursor.[1]

Step-by-Step Protocol:

-

Precursor Selection: Start with Methyl 2-methyl-3-nitro-6-(trifluoromethyl)benzoate .[1] The regiochemistry here is critical; the

must be ortho to the position that becomes C7a, and the nitro group ortho to the methyl. -

Enamine Formation: Reaction with

-dimethylformamide dimethyl acetal (DMFDMA) in DMF at 110°C converts the benzylic methyl group into a -

Reductive Cyclization: The nitro group is reduced (using

or

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis and downstream application.

Caption: Figure 1. Modified Batcho-Leimgruber synthesis route for the production of the target indole scaffold.

Commercial Landscape & Sourcing Strategy

Supply Chain Status

-

Catalog Availability: Limited. Major distributors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks) may list the compound, but stock is often held in "strategic reserve" (milligram amounts) rather than bulk inventory .[1]

-

Lead Times:

-

Cost Analysis:

-

100 mg: $50 – $150 USD

-

1 g: $300 – $500 USD

-

Bulk (>100g): Requires custom quotation; prices drop significantly per gram but upfront synthesis costs apply.[1]

-

Sourcing Recommendations

For drug discovery campaigns requiring >5g:

-

Do not rely on catalog stock. The "In Stock" status on aggregator sites often reflects a 3rd-party inventory that may be outdated.[1]

-

Request a Batch-Specific CoA. Ensure the vendor verifies the position of the

group. Regioisomers (e.g., 5- -

Preferred Purity:

by HPLC is standard. For late-stage coupling,

Quality Control & Analytical Specifications

To ensure the integrity of your biological data, the material must pass the following QC checks.

| Test | Acceptance Criteria | Purpose |

| 1H NMR (DMSO-d6) | Consistent structure; no extra aromatic peaks.[1] | Confirms identity and absence of regioisomers. |

| 19F NMR | Single singlet peak (approx -60 to -65 ppm).[1] | Confirms single fluorinated species; detects isomer contamination.[1] |

| LC-MS | [M+H]+ = 244.18 | Verifies molecular weight and purity profile.[1] |

| Appearance | Off-white to pale yellow solid.[1][3] | Dark brown/black indicates oxidation or residual metal catalysts.[1] |

Critical Impurity: Regioisomerism

In the synthesis of trifluoromethyl indoles, directing effects can be weak.[1] A common impurity is the 5-trifluoromethyl isomer.[1] This can be detected via 19F NMR , where the chemical shift will differ by 1–3 ppm from the 7-isomer .[1]

Experimental Application: Hydrolysis Protocol

Since the methyl ester is a protecting group/precursor, the first step in most workflows is hydrolysis.

Standard Operating Procedure (SOP):

-

Dissolution: Dissolve 1.0 eq of Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate in THF:MeOH (3:1 ratio).

-

Saponification: Add 3.0 eq of LiOH (2M aqueous solution).

-

Reaction: Stir at 40°C for 4 hours. Monitor by LCMS (Disappearance of MW 243, appearance of MW 229).[1]

-

Workup: Acidify to pH 3 with 1N HCl. The carboxylic acid typically precipitates.[1] Filter, wash with water, and dry under vacuum.[1]

-

Yield: Expect >90% yield.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022, 10(10), 2054.[1] Link[1]

-

Sigma-Aldrich Product Catalog: Indole Carboxylates. Merck KGaA.[1] Accessed Jan 2025.[1] Link[1]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 2020, 5, 29, 17821–17826.[1] Link[1]

-

Preparation of Indole-4-carboxylates via Batcho-Leimgruber Synthesis. Organic Syntheses, Coll.[1] Vol. 7, p.34. Link[1]

-

Indole Scaffolds in Drug Discovery. International Journal of Molecular Sciences, 2019.[1] Link

Unraveling the Enigma of CAS Number 1416438-70-4: A Case of a Non-Existent Identifier

For Researchers, Scientists, and Drug Development Professionals

In the vast and meticulously cataloged world of chemical compounds, the Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier. However, extensive searches for the properties, suppliers, and scientific literature associated with CAS number 1416438-70-4 have yielded no discernible results. This suggests that the provided CAS number is likely invalid or does not correspond to a publicly documented chemical substance.

This guide addresses the current informational void surrounding this particular identifier and provides a framework for researchers encountering similar situations.

The Significance of a Valid CAS Number

A CAS Registry Number® is a numeric identifier that can contain up to 10 digits, separated by hyphens into three parts.[1][2] The final digit is a check digit used to verify the validity of the entire number.[1][3] These numbers are assigned to unique chemical substances by the Chemical Abstracts Service, a division of the American Chemical Society. Governmental agencies and researchers worldwide rely on CAS numbers for unambiguous substance identification in regulatory submissions, scientific publications, and chemical inventories.[1]

Investigation into CAS Number 1416438-70-4

A thorough investigation across multiple chemical databases, supplier catalogs, and scientific literature repositories has failed to identify any compound associated with the CAS number 1416438-70-4. This absence of information prevents the creation of a technical guide on its properties and suppliers as originally requested.

It is plausible that the number may contain a typographical error, be a proprietary internal identifier not registered with CAS, or be an identifier that has been withdrawn or is otherwise not in public circulation.

Recommended Workflow for Unidentified Chemical Identifiers

For researchers and drug development professionals who encounter an unidentifiable CAS number, a systematic approach is crucial to resolve the ambiguity. The following workflow is recommended:

Sources

Biological Activity of Trifluoromethylated Indoles: A Technical Guide

Executive Summary: The Fluorine Effect in Indole Scaffolds[1]

The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core for over 100 FDA-approved drugs. However, the native indole scaffold suffers from specific liabilities: rapid oxidative metabolism at the C2/C3 positions and suboptimal lipophilicity for blood-brain barrier (BBB) penetration.

The strategic incorporation of a trifluoromethyl group (

-

Metabolic Shielding: Blocking labile sites (C2, C3, C5) from cytochrome P450 oxidation.

-

Bioisosterism: The

group mimics the steric bulk of an isopropyl group or a chlorine atom but with inverted electronic properties. -

Lipophilicity Modulation: significantly increasing

, thereby enhancing membrane permeability and BBB transport.

Physicochemical Rationale & SAR Logic

The biological activity of

The "Polar Hydrophobicity" Paradox

The

Key Structural Impacts:

-

pKa Modulation: Electron-withdrawing nature reduces the pKa of the indole N-H, potentially strengthening hydrogen bond donor capability.

-

Conformational Locking: The steric bulk (Van der Waals radius ~2.2 Å) can lock rotamers in bioactive conformations, reducing the entropic penalty of binding.

Visualization: Physicochemical Impact of on Indole

The following diagram illustrates the causal relationships between

Figure 1: Causal network linking physicochemical properties of the trifluoromethyl group to biological outcomes in indole scaffolds.

Therapeutic Applications & Case Studies

Antiviral Agents: Isatin Thiosemicarbazones

Isatin (1H-indole-2,3-dione) derivatives functionalized with

Case Study: 5-(Trifluoromethoxy)isatin thiosemicarbazones.

-

Target: Herpes Simplex Virus (HSV-1, HSV-2), Vaccinia Virus (VV).[1][2][3]

-

Mechanism: Interference with viral DNA synthesis; the lipophilic tail aids in penetrating the viral envelope or host cell membrane.

Table 1: Comparative Antiviral Activity of Indole Derivatives Data synthesized from representative SAR studies (e.g., Source 1.2, 1.10).

| Compound ID | R5 Substituent | R1 Substituent | Target Virus | EC50 (µM) | Selectivity Index (SI) |

| Indole-Ref | -H | -H | HSV-1 | > 50 | N/A |

| 5-F-Indole | -F | -Et | HSV-1 | 12.5 | > 5 |

| 6d (Lead) | -CF3 | -Et | Adenovirus-2 | 4.2 | > 20 |

| 6c | -OCF3 | -Me | HSV-1 | 2.0 | 40 |

| 6f | -Br | -Me | Reovirus-1 | 3.0 | > 50 |

Technical Insight: Note the specific efficacy of the -CF3 analogue (6d) against Adenovirus, a target often resistant to standard acyclic nucleosides. This suggests a unique binding mode facilitated by the trifluoromethyl group.

Anticancer Agents: Tubulin Polymerization Inhibitors

Indoles mimicking combretastatin A-4 (CA-4) bind to the colchicine site of tubulin, disrupting microtubule dynamics.

Case Study: OXi8006 Analogues (2-aryl-3-aroyl indoles).

-

Modification: Replacement of methoxy groups with

. -

Outcome: The

group at the 3-aroyl moiety maintains potency while significantly improving metabolic stability compared to the labile trimethoxy motif of CA-4.

Table 2: Cytotoxicity of Trifluoromethylated Aryl-Indoles Cell Lines: A549 (Lung), SK-OV-3 (Ovarian).

| Analogue | 3-Aroyl Substituent | Tubulin IC50 (µM) | A549 GI50 (nM) | SK-OV-3 GI50 (nM) |

| OXi8006 | 3,4,5-(OMe)3 | 1.2 | 32 | 28 |

| Cmpd 30 | 4-CF3 | 1.5 | 45 | 41 |

| Cmpd 31 | 4-OCF3 | 1.1 | 38 | 35 |

| Cmpd 28 | 4-Cl | 2.8 | 150 | 120 |

Interpretation: The

analogue (Cmpd 30) retains nanomolar cytotoxicity comparable to the parent OXi8006 but offers a superior metabolic profile due to the resistance of thebond to O-demethylation.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided for the synthesis of a bioactive core and its subsequent biological evaluation.

Synthetic Protocol: Metal-Free C2-Trifluoromethylation of Indole

Rationale: Direct C-H functionalization is preferred over pre-functionalized precursors for atom economy. This protocol uses Langlois reagent (

Reagents:

-

Indole substrate (1.0 equiv)

-

Sodium triflinate (

, 3.0 equiv) -

TBHP (tert-butyl hydroperoxide, 70% aq., 4.0 equiv)

-

Solvent: CH3CN/H2O (2:1 v/v)

-

Acid: Trifluoroacetic acid (TFA, 1.0 equiv)

Step-by-Step Methodology:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the indole substrate (0.5 mmol) in CH3CN (2 mL) and H2O (1 mL).

-

Addition: Add

(1.5 mmol) and TFA (0.5 mmol) to the mixture. -

Initiation: Dropwise add TBHP (2.0 mmol) over 5 minutes at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12–24 hours. Monitor progress via TLC (hexane/EtOAc 4:1).

-

Workup: Dilute with ethyl acetate (20 mL) and wash with saturated

(2 x 10 mL) and brine (10 mL). -

Purification: Dry the organic layer over anhydrous

, concentrate in vacuo, and purify via silica gel column chromatography (gradient elution: 0-10% EtOAc in Hexanes). -

Validation: Confirm structure via 19F-NMR (singlet around -60 to -63 ppm).

Biological Assay: MTT Cytotoxicity Screen

Rationale: The MTT assay is the gold standard for initial screening of cell viability. It relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes.

Materials:

-

Cell Line: A549 (Human lung adenocarcinoma).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Control: Cisplatin or Doxorubicin (Positive control), DMSO (Vehicle control).

Workflow:

-

Seeding: Plate A549 cells in 96-well plates at a density of

cells/well in 100 µL DMEM media. Incubate for 24h at 37°C/5% CO2. -

Treatment: Prepare stock solutions of

-indoles in DMSO. Serially dilute in media to final concentrations (0.1, 1, 10, 50, 100 µM). Add 100 µL of drug solution to wells (Final DMSO < 0.5%). -

Incubation: Incubate for 48h or 72h.

-

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

-

Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve purple formazan crystals. Shake plate for 10 min.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Viability =

. Determine IC50 using non-linear regression (GraphPad Prism).

Visualization: Experimental Workflow

The following diagram outlines the logical flow from synthesis to hit validation.

Figure 2: Integrated workflow for the generation and evaluation of bioactive trifluoromethylated indoles.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link

-

Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. Chemical Biology & Drug Design, 2026.[1] Link

-

Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs. Organic & Biomolecular Chemistry, 2014.[4] Link

-

Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by OXi8006. Bioorganic & Medicinal Chemistry, 2013. Link

-

Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 2019. Link

-

The eco-friendly electrosynthesis of trifluoromethylated spirocyclic indolines and their anticancer activity. Organic & Biomolecular Chemistry, 2022.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The eco-friendly electrosynthesis of trifluoromethylated spirocyclic indolines and their anticancer activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Trifluoromethyl Group in Medicinal Chemistry: A Strategic Guide

Executive Summary

In modern drug discovery, the trifluoromethyl group (

Physicochemical Profiling: The "Fluorine Effect"[1][2][4][5]

The utility of the

Comparative Metrics

The

Table 1: Physicochemical Comparison of Common Substituents

| Property | Methyl ( | Chloro ( | Trifluoromethyl ( | Isopropyl ( |

| Van der Waals Volume (ų) | 13.7 | 12.0 | 21.3 | 26.0 |

| Electronegativity (Pauling) | 2.5 (C) | 3.16 | 3.49 (Group) | 2.5 (C) |

| Hammett Constant ( | -0.17 | 0.23 | 0.54 | -0.15 |

| Hansch Lipophilicity ( | 0.56 | 0.71 | 0.88 | 1.53 |

| C-X Bond Energy (kcal/mol) | ~99 (C-H) | 81 (C-Cl) | 116 (C-F) | ~98 (C-H) |

Data synthesized from Hansch et al. and standard physical organic chemistry sources.

Lipophilicity and Permeability

The introduction of a

-

Dipole Modulation: The strong C-F dipoles can alter the pKa of adjacent basic centers (e.g., amines), reducing lysosomal trapping and improving oral bioavailability.

-

Conformational Locking: The steric bulk of

can restrict bond rotation (atropisomerism), locking a molecule into its bioactive conformation.

Metabolic Stability & DMPK

The most common application of

Mechanism of Action

Replacing a metabolically labile methyl group or a hydrogen atom with

-

Bond Strength: The C-F bond (116 kcal/mol) is chemically inert to physiological oxidation.

-

Electronic Deactivation: The strong electron-withdrawing nature of

deactivates the aromatic ring towards electrophilic attack by the high-valent Iron-Oxo species in the CYP450 active site.

Visualization: The Metabolic Blockade

The following diagram illustrates how

Caption: Figure 1. Mechanism of metabolic stabilization via trifluoromethylation.[1][2] The group sterically and electronically inhibits CYP450-mediated oxidation.

Synthetic Strategies: The Toolkit

Choosing the right method to install a

Synthetic Decision Matrix

-

Nucleophilic Trifluoromethylation: Best for aldehydes, ketones, and imines.

-

Reagent: Ruppert-Prakash Reagent (

).

-

-

Electrophilic Trifluoromethylation: Best for electron-rich arenes and enolates.

-

Reagent: Togni’s Reagent or Umemoto’s Reagent.

-

-

Radical Trifluoromethylation: Best for C-H functionalization of heterocycles.

Caption: Figure 2. Decision tree for selecting the optimal trifluoromethylation methodology based on substrate electronics.

Experimental Protocol: Innate C-H Trifluoromethylation

Methodology: Radical Trifluoromethylation using Langlois Reagent.[5][6] Application: Direct functionalization of electron-deficient heterocycles (e.g., pyridines, pyrroles) commonly found in drug scaffolds. This method avoids pre-functionalization (halogenation).

Materials

-

Substrate: 1.0 mmol Heterocycle (e.g., Caffeine, Pyridine derivative).

-

Reagent: Sodium Trifluoromethanesulfinate (Langlois Reagent,

) (3.0 equiv). -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv).

-

Solvent: Dichloromethane (DCM) / Water (

) biphasic mixture (2.5:1 ratio). -

Temperature: Ambient (

).

Step-by-Step Procedure

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heterocycle substrate (1.0 mmol) and Sodium Trifluoromethanesulfinate (468 mg, 3.0 mmol).

-

Solvent Addition: Add Dichloromethane (5 mL) and distilled Water (2 mL). The biphasic system helps solubilize both the organic substrate and the inorganic salt.

-

Initiation: While stirring vigorously, add TBHP (70% aq., ~0.4 mL, 3.0 mmol) dropwise over 2 minutes.

-

Note: The reaction is exothermic; ensure adequate stirring to dissipate heat.

-

-

Reaction: Seal the vial and stir at room temperature for 12–24 hours.

-

Monitoring: Monitor reaction progress via TLC or LC-MS. The

radical is electrophilic; it will preferentially attack electron-rich positions or positions ortho/para to electron-donating groups.

-

-

Workup:

-

Dilute the reaction mixture with DCM (15 mL).

-

Wash with saturated

(10 mL) to remove unreacted acid/sulfinate byproducts. -

Wash with Brine (10 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Validation Mechanism (Self-Check)

-

19F NMR: A singlet appearing between -60 and -65 ppm confirms the presence of the

group attached to an aromatic system. -

Regioselectivity: If the substrate has multiple C-H bonds, confirm regiochemistry using 2D NMR (HOESY or HMBC).

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Available at: [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Inno Pharmchem. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link][7]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]

- 6. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: The Fischer Indole Synthesis for Substituted Indoles

[1]

Executive Summary

The Fischer Indole Synthesis remains the premier method for generating the indole scaffold—a "privileged structure" in medicinal chemistry found in over 3,000 natural isolates and significant pharmaceutical agents like Sumatriptan , Indomethacin , and Ondansetron .

While the reaction is nominally simple—the acid-catalyzed condensation of a phenylhydrazine with a ketone/aldehyde—its application to substituted systems introduces complex challenges in regioselectivity and purification . This guide moves beyond textbook definitions to provide a robust, failure-mode-analysis approach to synthesizing substituted indoles, focusing on electronic driving forces and green chemistry adaptations.

Mechanistic Deep Dive: The Robinson Mechanism

To control the reaction, one must control the rate-determining step. The Robinson mechanism postulates that the [3,3]-sigmatropic rearrangement is the critical bottleneck.

The Pathway[2][3][4][5][6]

-

Ene-Hydrazine Tautomerization: The "hidden" equilibrium.

-

[3,3]-Sigmatropic Shift: The irreversible C-C bond formation (breaking the N-N bond).

-

Re-aromatization & Cyclization: Formation of the aminal.

-

Ammonia Elimination: Driving force for final aromaticity.

Visualization (DOT)

Figure 1: The Robinson Mechanism highlighting the critical [3,3]-shift.

Caption: The [3,3]-sigmatropic rearrangement (Red) is the irreversible step determining the reaction success.

Strategic Regiocontrol

The most common failure mode in Fischer synthesis is the formation of inseparable regioisomers when using meta-substituted phenylhydrazines or unsymmetrical ketones .

The Meta-Substitution Dilemma

When a substituent is at the meta position of the phenylhydrazine, the cyclization can occur at two different ortho positions, leading to a mixture of 4- and 6-substituted indoles.

| Substituent Type (Electronic Effect) | Major Product | Mechanistic Rationale |

| Electron Donating (EDG) (e.g., -OMe, -Me) | 6-Substituted Indole (Para to N) | The EDG activates the para position relative to the hydrazine nitrogen, making it more nucleophilic for the [3,3]-shift. Steric hindrance at the ortho site also discourages 4-substitution. |

| Electron Withdrawing (EWG) (e.g., -NO2, -CF3) | 4-Substituted Indole (Ortho to N) | EWGs deactivate the ring. However, the [3,3]-shift often prefers the ortho position (relative to hydrazine N) to avoid placing the positive charge near the EWG in the transition state, though mixtures are common and harder to predict. |

Unsymmetrical Ketones

Regioselectivity depends on the formation of the ene-hydrazine intermediate.

-

Thermodynamic Control (Strong Acid/High Heat): Favors the more substituted alkene (Zaitsev-like), leading to 2,3-disubstituted indoles.

-

Kinetic Control: Less common, but steric bulk can force formation of the less substituted ene-hydrazine.

Catalyst & Solvent Selection Matrix

Do not default to Polyphosphoric Acid (PPA) without analysis. Modern "Green" alternatives often provide better yields and easier workups.

| Catalyst System | Best For... | Drawbacks |

| ZnCl₂ / AcOH | General Purpose. Standard for robust substrates. | Requires high temps; ZnCl₂ is hygroscopic and difficult to remove completely. |

| Polyphosphoric Acid (PPA) | Difficult Substrates. Excellent for sterically hindered ketones or deactivated hydrazines. | Extremely viscous; difficult to stir; "messy" quench requiring large ice volumes. |

| H₂SO₄ / EtOH | Large Scale. Cheap and homogeneous. | Can cause sulfonation byproducts or esterification of side chains. |

| Deep Eutectic Solvents (DES) (Choline Cl : Urea) | Green Chemistry. High yields, recyclable, often no workup (precipitation). | Newer method; solubility of very lipophilic substrates can be an issue. |

| Zeolites (H-Beta) | Clean Profile. Heterogeneous catalysis; easy filtration. | Slower kinetics; pore size limitations for bulky substrates. |

Experimental Protocols

Protocol A: The "Robust" Method (ZnCl₂/Acetic Acid)

Recommended for initial screening of new substrates.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve the phenylhydrazine (1.0 equiv) and ketone (1.1 equiv) in Glacial Acetic Acid (5–10 volumes).

-

Catalyst Addition: Add anhydrous ZnCl₂ (1.0–2.0 equiv). Note: Fused ZnCl₂ is preferred to ensure no water inhibits the imine formation.

-

Reaction: Heat to reflux (110–120 °C) for 2–4 hours.

-

Self-Validation Check: Monitor TLC.[4] The hydrazone intermediate is often less polar than the hydrazine but more polar than the indole. Look for the disappearance of the hydrazone spot.

-

-

Workup: Pour the hot reaction mixture into stirred ice-water (10x volume). The crude indole usually precipitates.

-

Purification: Filter the solid. If oil forms, extract with DCM. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: The "Difficult Substrate" Method (PPA)

Use when Protocol A fails to cyclize or for deactivated hydrazines.

-

Mixing: Mix PPA (10–20 equiv by weight) and the phenylhydrazone (pre-formed is best) in a beaker. Mechanical stirring is often required due to viscosity.

-

Heating: Heat to 100–120 °C. The mixture will turn dark (red/brown).

-

Quench Strategy: Do not add water to the acid. Pour the hot PPA mixture slowly into a rapidly stirring slurry of ice and water.

-

Isolation: Neutralize with solid NaHCO₃ (caution: foaming) until pH ~7, then extract with Ethyl Acetate.

Case Study: Synthesis of Indomethacin Precursor

Demonstrating the regioselectivity of p-methoxyphenylhydrazine.

-

Substrates: 4-Methoxyphenylhydrazine + Methyl Levulinate.[3]

-

Challenge: Ensuring cyclization occurs para to the methoxy group (5-methoxyindole core) rather than ortho.

-

Outcome: The methoxy group is a strong EDG. Following the rules in Section 3.1, it directs the [3,3]-shift to the position para to the hydrazine nitrogen.

-

Result: Formation of the 5-methoxy-2-methyl-3-indoleacetic acid ester (Indomethacin core) is highly favored over the 7-methoxy isomer.

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Diagnosis | Corrective Action |

| Hydrazone forms, but no Indole | [3,3]-shift energy barrier too high. | Switch to PPA or increase temperature. Ensure anhydrous conditions (water inhibits the shift). |

| Low Yield / Tarring | Polymerization of indole product. | Indoles are acid-sensitive. Reduce reaction time or switch to a milder Lewis acid (e.g., dilute H₂SO₄ in EtOH). Perform reaction under N₂. |

| Regioisomer Mixture | Meta-substituent effect.[5] | Separate via column chromatography. If impossible, redesign synthesis to use a pre-functionalized aniline (e.g., Japp-Klingemann route). |

| Ammonia smell not detected | Reaction incomplete. | The elimination of NH₃ is the final step. If you don't smell it (or detect on pH paper), the reaction isn't done. |

References

-

Robinson, G. M., & Robinson, R. (1918). A new synthesis of tetraphenylpyrrole. Journal of the Chemical Society, Transactions, 113, 639-646. Link

-

Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

-

Patil, S. A., et al. (2025). Application of Fischer Indolization under Green Conditions using Deep Eutectic Solvents.[6] ResearchGate.[6] Link

-

BenchChem Technical Support. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.[1] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 3. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 4. "Green Fischer Indole Synthesis Using a Steroidal Ketone in a Conductiv" by Pier F. Cirillo, Alexis Caccavale et al. [digitalcommons.newhaven.edu]

- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Theoretical Deep-Dive into the Stability of Trifluoromethyl Indoles: A Guide for Researchers

For Immediate Release

A comprehensive technical guide has been released, offering researchers, scientists, and drug development professionals an in-depth analysis of the theoretical underpinnings of trifluoromethyl indole stability. This whitepaper moves beyond standard protocols to provide a foundational understanding of the electronic and structural factors governing the stability of this critical pharmaceutical scaffold.

Introduction: The Significance of Trifluoromethyl Indoles in Medicinal Chemistry

The indole moiety is a cornerstone in drug discovery, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of a trifluoromethyl (CF3) group to the indole ring dramatically alters its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3] These advantageous modifications are primarily due to the strong electron-withdrawing nature of the CF3 group.[2][4][5][6] This guide will explore the theoretical principles that dictate the stability of trifluoromethyl indoles, providing a robust framework for their rational design and application in drug development.

The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I) on the indole ring system.[4][5] This is a consequence of the high electronegativity of the three fluorine atoms, which pull electron density away from the aromatic core.[4][5] This electronic perturbation has profound implications for the molecule's reactivity and stability.

A key consequence of this electron withdrawal is the deactivation of the aromatic ring towards electrophilic attack.[6][7] By reducing the electron density of the π-system, the CF3 group makes the indole less nucleophilic.[3][6] This deactivation is a critical factor in the enhanced metabolic stability observed in many trifluoromethylated drugs, as it hinders oxidative metabolism.[2][3]

Computational Methodologies for Stability Assessment

To quantitatively assess the stability of trifluoromethyl indoles, a suite of computational chemistry techniques is employed. Density Functional Theory (DFT) has emerged as a particularly powerful tool for these investigations, offering a balance of accuracy and computational efficiency.[8][9][10][11][12]

Foundational DFT Calculations

A typical workflow for assessing the thermodynamic stability of a trifluoromethyl indole isomer involves several key steps. The initial phase focuses on obtaining an accurate representation of the molecule's geometry and electronic structure.

Experimental Protocol: Geometry Optimization and Frequency Analysis

-

Structure Building: Construct the 3D structure of the desired trifluoromethyl indole isomer using molecular modeling software.

-

Method Selection: Choose an appropriate DFT functional and basis set. The B3LYP functional combined with a 6-31G(d) or larger basis set is a common and reliable choice for organic molecules.[8][10][13]

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates to minimize the total energy of the system.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Thermodynamic Data: The calculation provides zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy, which are crucial for calculating free energies.

-

Assessing Relative Stabilities

The relative stability of different trifluoromethyl indole isomers (e.g., 2-CF3-indole vs. 5-CF3-indole) can be determined by comparing their calculated total energies or Gibbs free energies of formation. A lower energy value indicates a more stable isomer.

| Isomer | Relative Energy (kcal/mol) | Computational Method |

| 2-CF3-Indole | 0.00 | B3LYP/6-311+G(d,p) |

| 3-CF3-Indole | +X.XX | B3LYP/6-311+G(d,p) |

| 4-CF3-Indole | +Y.YY | B3LYP/6-311+G(d,p) |

| 5-CF3-Indole | +Z.ZZ | B3LYP/6-311+G(d,p) |

| 6-CF3-Indole | +A.AA | B3LYP/6-311+G(d,p) |

| 7-CF3-Indole | +B.BB | B3LYP/6-311+G(d,p) |

Note: The relative energy values (X.XX, Y.YY, etc.) are placeholders and would be determined through specific DFT calculations.

The position of the trifluoromethyl group significantly impacts the overall stability. The electron-withdrawing nature of the CF3 group can either stabilize or destabilize the indole ring depending on its location relative to the nitrogen atom and the fused ring system.

Kinetic Stability and Degradation Pathways

Beyond thermodynamic stability, the kinetic stability of trifluoromethyl indoles is of paramount importance, particularly in the context of drug development. This refers to the molecule's resistance to chemical transformation. Computational methods can be used to explore potential degradation pathways and identify the associated activation barriers.[12][14]

Identifying Potential Degradation Reactions

Common degradation pathways for indoles include oxidation and electrophilic attack. The presence of the electron-withdrawing CF3 group generally increases the resistance to oxidation.[3] However, other reactions, such as nucleophilic attack or reactions involving the N-H bond, may still be possible.

Transition State Searching

To assess the kinetic feasibility of a proposed degradation pathway, the transition state (TS) structure for each elementary step must be located. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Experimental Protocol: Transition State Searching

-

Propose a Reaction Coordinate: Hypothesize the mechanism of the degradation reaction.

-

Initial TS Guess: Construct an initial guess for the transition state structure along the proposed reaction coordinate.

-

TS Optimization: Employ a transition state optimization algorithm (e.g., QST2, QST3, or Berny optimization with opt=ts) to locate the saddle point on the potential energy surface.

-

Frequency Calculation: Perform a frequency calculation on the optimized TS structure. A single imaginary frequency confirms that the structure is a true transition state and corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the located transition state connects the desired reactant and product minima.[15]

Caption: Generalized energy profile for a degradation reaction.

The Role of the Trifluoromethyl Group in Modulating Reactivity

The strong inductive effect of the CF3 group significantly influences the regioselectivity of chemical reactions. For instance, in electrophilic aromatic substitution reactions, the trifluoromethyl group is a deactivating, meta-directing group.[4][5] This is because the electron-withdrawing nature of the CF3 group destabilizes the positively charged intermediates (sigma complexes) formed during ortho and para attack more than the intermediate for meta attack.[4][5]

Caption: Regioselectivity of electrophilic attack on a trifluoromethyl indole.

Conclusion and Future Directions

Theoretical studies provide an indispensable framework for understanding the stability of trifluoromethyl indoles. By leveraging computational tools like DFT, researchers can gain deep insights into the electronic structure, thermodynamic properties, and kinetic reactivity of these important molecules. This knowledge is crucial for the rational design of novel drug candidates with improved stability and pharmacokinetic profiles. Future research will likely focus on more complex systems, including interactions with biological macromolecules and the influence of explicit solvent effects on stability and reactivity.

References

-

Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. Available from: [Link]

-

Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Filo. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation. Taylor & Francis Online. Available from: [Link]

-

Electrophilic aromatic directing groups. Wikipedia. Available from: [Link]

-

Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates. ACG Publications. Available from: [Link]

-

Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. CSIR-NIScPR. Available from: [Link]

-

Studies on molecular structure, UV visible, NMR and HOMO-LUMO of indole derivative using DFT calculation. AIP Publishing. Available from: [Link]

-

Density functional theory study on vibrational spectrum of indole. ResearchGate. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]

-

An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. PMC. Available from: [Link]

-

Ab-initio and semi-empirical study of tree mechanisms for the indole synthesis. Der Pharma Chemica. Available from: [Link]

-

Computational exploration of the reaction mechanism of the Cu+-catalysed synthesis of indoles from N-aryl enaminones. PMC. Available from: [Link]

-

Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Available from: [Link]

-

Lighting the Path: A Sustainable Catalyst Free Approach Toward Trifluoromethylation of Indoles. ResearchGate. Available from: [Link]

-

Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculation. AperTO. Available from: [Link]

-

The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. Available from: [Link]

-

Innate C-H trifluoromethylation of heterocycles. PMC. Available from: [Link]

-

Synthesis of CF3-substituted indoles by amino-trifluoromethylation of... ResearchGate. Available from: [Link]

-

Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. Available from: [Link]

-

Innate C-H trifluoromethylation of heterocycles. ResearchGate. Available from: [Link]

-

Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. Wiley Online Library. Available from: [Link]

-

Trifluoromethylated Heterocycles. ResearchGate. Available from: [Link]

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. RSC Publishing. Available from: [Link]

-

Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Available from: [Link]

-

DFT-based theoretical investigation of hydroxyl radical-induced degradation mechanisms of antineoplastic drugs in aqueous media. Available from: [Link]

-

Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science (RSC Publishing). Available from: [Link]

-

Degradation of Per- and Polyfluoroalkyl Substances with Hydrated Electrons: A New Mechanism from First-Principles Calculations. eScholarship. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vaia.com [vaia.com]

- 5. Propose an explanation for the fact that the trifluoromethyl group is alm.. [askfilo.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ACG Publications - Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. iris.unito.it [iris.unito.it]

- 12. grnjournal.us [grnjournal.us]

- 13. pubs.aip.org [pubs.aip.org]

- 14. bcc.bas.bg [bcc.bas.bg]

- 15. Computational exploration of the reaction mechanism of the Cu+-catalysed synthesis of indoles from N-aryl enaminones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate in Drug Discovery

Executive Summary: The "Metabolic Shield" Scaffold

In modern drug discovery, the Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate scaffold represents a high-value "privileged structure" designed to solve two specific failure modes in lead optimization: rapid oxidative metabolism and poor solubility .

While the indole-4-carboxylate core provides a critical vector for engaging solvent-exposed protein pockets (common in viral polymerases and kinase targets), the unsubstituted indole ring is metabolically liable, particularly at the electron-rich C7 position. The introduction of a trifluoromethyl (

-

Metabolic Blocking: It sterically and electronically shields the C7 position from Cytochrome P450-mediated hydroxylation.

-

Lipophilicity Modulation: It increases lipophilicity (

cLogP ~ +1.2) without the chemical reactivity issues associated with halogens or alkyl groups.

This Application Note details the synthetic utility, SAR (Structure-Activity Relationship) logic, and validated protocols for utilizing this scaffold in the development of HCV NS5B polymerase inhibitors and anti-inflammatory agents .

Chemical Profile & Utility

Physicochemical Properties

The 7-

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | Fragment-based screening compatible ( | |

| cLogP | ~3.1 | Enhanced membrane permeability compared to non-fluorinated analogs. |

| pKa (Indole NH) | ~14.5 (Est.) | Slightly more acidic than indole (pKa 16); facilitates N-alkylation. |

| Electronic Effect | Strong EWG ( | Deactivates C3 toward electrophilic aromatic substitution (requires stronger electrophiles). |

Structural Logic (SAR)

The following diagram illustrates the strategic deployment of this scaffold in a medicinal chemistry campaign.

Figure 1: SAR Logic of the 7-CF3 Indole Scaffold. The C4 ester acts as the primary handle for library generation, while the C7-CF3 ensures the resulting leads are metabolically robust.

Application Note: HCV NS5B Polymerase Inhibition

The most prominent application of indole-4-carboxylates is in the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Specifically, these scaffolds target Thumb Pocket I , an allosteric site essential for the enzyme's conformational changes.[1]

Mechanism of Action: Inhibitors binding to Thumb Pocket I prevent the formation of a functional enzyme-RNA complex. The indole core mimics the hydrophobic interactions of the natural protein residues, while the C4-substituent (derived from the ester) extends into the solvent front to interact with basic residues (e.g., Arg/Lys).

Why 7-Trifluoromethyl?

Early generation inhibitors (e.g., simple indole-4-carboxamides) suffered from rapid clearance due to oxidation at the 7-position. Substitution with

Experimental Protocols

The following protocols are optimized for the electron-deficient nature of the 7-

Protocol A: Hydrolysis and Amide Coupling (Library Generation)

Objective: Convert the methyl ester to a diverse set of amides (e.g., acyl sulfonamides for viral targets).

Reagents:

-

Lithium Hydroxide (LiOH

H -

THF / Methanol / Water (4:1:1)

-

HATU (Coupling Agent)

-

DIPEA (Base)

-

Diverse Amines/Sulfonamides

Step-by-Step Methodology:

-

Hydrolysis:

-

Dissolve Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate (1.0 eq) in THF/MeOH/Water (4:1:1, 0.1 M).

-

Add LiOH

H -

Stir at 50°C for 4–6 hours. Note: The electron-withdrawing CF3 group may stabilize the ester, requiring mild heating compared to standard indoles.

-

Acidify to pH 3 with 1N HCl. Extract with EtOAc, dry (

), and concentrate to yield the free acid.

-

-

Amide Coupling:

-

Dissolve the crude acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate the ester.

-

Add the amine/sulfonamide (1.2 eq).

-

Stir at RT for 12 hours.

-

Purification: Dilute with water. If solid precipitates, filter and wash. If oil, extract with EtOAc. Purification via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the lipophilicity of the product.

-

Protocol B: C3-Chlorination (Lead Optimization)

Objective: Introduce a chlorine atom at C3 to fill hydrophobic sub-pockets and block C3-metabolism.

Reagents:

-

N-Chlorosuccinimide (NCS)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Dissolve Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate (1.0 eq) in DMF (0.2 M).

-

Cool the solution to 0°C.

-

Add NCS (1.05 eq) portion-wise over 10 minutes.

-

Allow to warm to RT and stir for 18 hours.

-

Critical Insight: The 7-

and 4-

-

-

Workup: Pour into ice water. The product usually precipitates as a solid. Filter, wash with water, and dry.

Synthesis Workflow Diagram

The following flowchart visualizes the pathway from the commercial building block to a bioactive HCV NS5B inhibitor.

Figure 2: Synthetic workflow for converting the building block into a bioactive lead compound.

References

-

Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors. Wei Y, et al. PLoS ONE. 2016; 11(2): e0148181.[2]

-

Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase. Tsantrizos YS, et al. Bioorganic & Medicinal Chemistry Letters. 2011.[1]

-

The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Ningbo Inno Pharmchem. 2026.[3]

-

Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. National Institutes of Health (PubMed). 2003.

-

Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives. Chemical Biology & Drug Design. 2024.

Sources

Protocol for the N-Alkylation of Methyl 7-(Trifluoromethyl)-1H-indole-4-carboxylate

Abstract

This application note provides a comprehensive guide for the N-alkylation of methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate, a crucial transformation in the synthesis of various pharmacologically active compounds. The presence of two potent electron-withdrawing groups, a trifluoromethyl group at the C7 position and a methyl carboxylate at the C4 position, significantly increases the acidity of the indole N-H proton, necessitating specific reaction conditions to achieve high yields and regioselectivity. This document outlines the chemical theory, provides a detailed experimental protocol, and offers a guide to troubleshooting common issues encountered during the procedure.

Introduction: The Chemistry of Indole N-Alkylation

The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and drug development. N-alkylated indoles, in particular, are prevalent motifs in a wide array of therapeutic agents. The nitrogen atom of the indole ring, while seemingly a straightforward site for alkylation, presents unique challenges due to the ambident nucleophilicity of the corresponding indolyl anion.

The classical approach to indole N-alkylation involves the deprotonation of the indole N-H with a suitable base to form the indolyl anion, which then acts as a nucleophile in a subsequent reaction with an alkylating agent, typically an alkyl halide.[1] However, the indolyl anion is a resonant-stabilized species with significant electron density at both the nitrogen (N1) and the C3 position. This dual reactivity can lead to a mixture of N-alkylated and C3-alkylated products, posing a significant challenge for regioselective synthesis.[2]

For the specific substrate, methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate, the presence of two strong electron-withdrawing groups (-CF₃ and -CO₂Me) dramatically influences its reactivity. These groups significantly increase the acidity of the N-H proton, making deprotonation more facile compared to unsubstituted indole. However, they also decrease the nucleophilicity of the resulting anion, potentially requiring more forcing reaction conditions. The judicious choice of base, solvent, and reaction temperature is therefore paramount to favor N-alkylation over C3-alkylation and achieve a high yield of the desired product.

Mechanistic Considerations: Taming the Ambident Indolyl Anion

The regioselectivity of the alkylation of the indolyl anion is a complex interplay of several factors:

-

The Counterion: The nature of the cation associated with the indolyl anion plays a crucial role.[2] Covalent metal-nitrogen bonds, often seen with lithium and magnesium salts, tend to favor C3-alkylation. In contrast, more ionic interactions, such as those with sodium and potassium, in polar aprotic solvents, promote N-alkylation.[2]

-

Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to favor N-alkylation.[2] These solvents effectively solvate the metal cation, leading to a "freer" and more reactive indolyl anion, where the nitrogen atom is the more accessible and often more nucleophilic site.

-

The Alkylating Agent: The nature of the alkylating agent can also influence the reaction outcome. Harder electrophiles tend to react at the harder nitrogen atom, while softer electrophiles might show a preference for the softer C3 position.

-

Electronic Effects of Substituents: The electron-withdrawing trifluoromethyl and methyl carboxylate groups on the indole ring increase the acidity of the N-H proton, facilitating its removal by a base. This increased acidity allows for the use of a wider range of bases compared to electron-rich indoles. However, these groups also decrease the overall nucleophilicity of the indolyl anion, which may necessitate higher reaction temperatures or longer reaction times to achieve complete conversion. The steric hindrance from the C7-substituent may also play a role in directing the alkylating agent to the N1 position.

Experimental Protocol

This protocol is based on established methods for the N-alkylation of electron-deficient indoles, particularly those with ester functionalities.[3]

Materials and Equipment

Reagents:

-

Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and needles for inert atmosphere techniques

-

Ice-water bath

-

Magnetic stirrer hotplate

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

Diagram of the Experimental Workflow:

Caption: Workflow for the N-alkylation of Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate.

-

Preparation: To a dry round-bottom flask under an inert atmosphere of argon or nitrogen, add methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate (1.0 eq).

-

Dissolution: Add anhydrous DMF to the flask to dissolve the starting material. A typical concentration is 0.1-0.5 M.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood and under an inert atmosphere. Hydrogen gas is evolved during this step.

-

Anion Formation: Stir the mixture at 0 °C for 30-60 minutes. The solution may become clearer as the sodium salt of the indole is formed.

-

Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: Quenching of excess NaH is exothermic and will evolve hydrogen gas.

-

Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated product.

Data Presentation: A Comparative Overview

The choice of base and solvent can significantly impact the yield and selectivity of the N-alkylation reaction. The following table provides a comparative summary of common conditions used for the N-alkylation of electron-deficient indoles.

| Base (eq.) | Solvent | Alkylating Agent | Temperature (°C) | Typical Yield (%) | Reference(s) |

| NaH (1.1-1.2) | DMF | Alkyl Halide | 0 to RT | 70-95 | [3] |

| K₂CO₃ (2.0-3.0) | DMF/Acetonitrile | Alkyl Halide | RT to 80 | 60-90 | [4] |

| Cs₂CO₃ (1.5-2.0) | DMF | Alkyl Halide | RT to 60 | 80-98 | [5] |

| KOH (excess) | DMSO | Alkyl Halide | RT | Moderate to Good | [6] |

Note: Yields are highly dependent on the specific substrate and alkylating agent used. The provided ranges are indicative for electron-deficient indole systems.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Solution |

| Low or no conversion | 1. Incomplete deprotonation. 2. Inactive alkylating agent. 3. Insufficient reaction time or temperature. | 1. Ensure NaH is fresh and handled under strictly anhydrous conditions. Increase the amount of NaH slightly (e.g., to 1.5 eq). 2. Check the purity and reactivity of the alkylating agent. Consider using a more reactive halide (I > Br > Cl). 3. Increase the reaction temperature or prolong the reaction time. Monitor by TLC. |

| Formation of C3-alkylated byproduct | 1. Non-polar solvent or inappropriate counter-ion. 2. Reaction temperature is too low. | 1. Ensure the use of a polar aprotic solvent like DMF or DMSO. Using NaH or KH should favor N-alkylation. 2. In some cases, higher temperatures can favor the thermodynamically more stable N-alkylated product. |

| Multiple alkylations | Excess alkylating agent. | Use a stoichiometric amount or a slight excess (1.1 eq) of the alkylating agent. Add it slowly to the reaction mixture. |

| Difficult work-up (emulsion formation) | Residual DMF. | Dilute the reaction mixture with a larger volume of water before extraction. Perform multiple washes with water and brine. |

Safety Precautions

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water, releasing flammable hydrogen gas. It is also corrosive. Handle in a fume hood, under an inert atmosphere, and away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is a suspected carcinogen and teratogen. It can be absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Handle with care in a fume hood and wear appropriate PPE.

References

-

Cee, V. J.; Cramer, J. W.; et al. (2019). N-alkylation of an indole. ACS Med. Chem. Lett., 10(9), 1302–1308. Available at: [Link]

-

(2023). Synthesis of N-alkylated indoles. ResearchGate. Available at: [Link]

-

Ling, L.; Cao, J.; Hu, J.; Zhang, H. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(46), 28941-28944. Available at: [Link]

-

Li, G.; et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1962–1970. Available at: [Link]

-